molecular formula C13H7D17O5 B1156510 (2R)-Octyl-α-hydroxyglutarate-d17

(2R)-Octyl-α-hydroxyglutarate-d17

Cat. No.: B1156510
M. Wt: 277.4
InChI Key: UJZOKTKSGUOCCM-XDYCJWJQSA-N
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Description

(2R)-Octyl-α-hydroxyglutarate-d17 is a deuterium-labeled, cell-permeable derivative of α-hydroxyglutarate (2-HG). It is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, (2R)-Octyl-α-hydroxyglutarate, via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . The compound plays a critical role in cancer research, particularly in studies involving isocitrate dehydrogenase 1/2 (IDH1/2) mutations, where it inhibits α-ketoglutarate-dependent dioxygenases implicated in epigenetic dysregulation . Its molecular formula is C13H7D17O5 (molecular weight: 277.4 g/mol), with deuterium atoms replacing 17 hydrogens to ensure isotopic distinction during analytical workflows .

Properties

Molecular Formula

C13H7D17O5

Molecular Weight

277.4

InChI Key

UJZOKTKSGUOCCM-XDYCJWJQSA-N

Appearance

Assay:≥99% deuterated forms (d1-d17)A crystalline solid

Synonyms

(2R)-2-Hydroxypentanedioic Acid 1-Octyl Ester-d17

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Counterpart: (2S)-Octyl-α-hydroxyglutarate-d17

The S-isomer , (2S)-Octyl-α-hydroxyglutarate-d17 (CAS: 2748489-76-9), shares identical molecular weight and isotopic labeling but differs in stereochemistry at the α-hydroxyglutarate backbone. Key distinctions include:

Property (2R)-Octyl-α-hydroxyglutarate-d17 (2S)-Octyl-α-hydroxyglutarate-d17
Stereochemistry R-configuration S-configuration
Primary Application Cancer research (IDH1/2 inhibition) Broad neuropeptide studies
Solubility (DMF) Not explicitly reported 10 mg/mL
Storage Stability -20°C (1 month); -80°C (6 months) Similar, but specific data unreported
Biological Activity Inhibits α-KG-dependent dioxygenases Diverse neurobiological roles

While both isomers serve as internal standards for MS quantification, the R-isomer is uniquely associated with oncogenic metabolic pathways, whereas the S-isomer is linked to neuropeptide signaling . The stereochemical difference likely alters substrate-enzyme binding affinities, as evidenced by the R-isomer’s specificity for IDH-related targets .

Non-Deuterated Analog: (2R)-Octyl-α-hydroxyglutarate

The non-deuterated form (CAS: 1391194-67-4) lacks isotopic labeling, making it unsuitable for MS quantification but critical for functional studies. Key comparisons:

Property This compound (2R)-Octyl-α-hydroxyglutarate
Isotopic Labeling 17 deuterium atoms None
Analytical Use Internal standard for MS Functional inhibitor in assays
Stability Degrades with freeze-thaw cycles Similar, but less stringent needs
Molecular Weight 277.4 g/mol 260.3 g/mol (estimated)

The deuterated form’s stability requires strict storage at -20°C or -80°C, whereas the non-deuterated compound is more robust for in vitro applications .

Structurally Related Compounds

(±)-β-Hydroxybutyrate-d4

Another deuterated internal standard, (±)-β-Hydroxybutyrate-d4 (CAS: N/A), is used for quantifying β-hydroxybutyrate in metabolic studies. Unlike this compound, it lacks the octyl chain and hydroxyglutarate backbone, limiting its relevance to ketone body metabolism rather than cancer epigenetics .

Organotin Compounds (e.g., Octyltin stabilizers)

Octyltin compounds like Oct2SnOCOCH=CHCOO are used as PVC stabilizers but differ fundamentally in structure and application. They contain tin (Sn) and are regulated due to environmental toxicity, unlike the hydroxyglutarate derivatives .

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